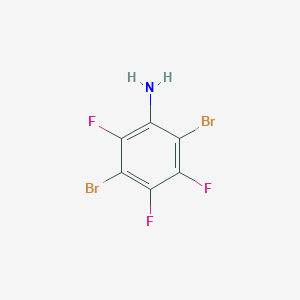

2,5-Dibromo-3,4,6-trifluoroaniline

Description

Significance of Halogenated Anilines in Contemporary Organic Synthesis and Applied Sciences

Halogenated anilines are versatile building blocks in modern organic synthesis. Their utility stems from the presence of halogen atoms, which can be readily transformed into other functional groups through various coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. This reactivity allows for the construction of complex molecular architectures.

In applied sciences, polyhalogenated anilines and their derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. researchgate.net For instance, the incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. In materials science, these compounds are used in the synthesis of polymers and dyes with specific electronic and optical properties. scilit.com

Positional and Electronic Influence of Halogenation on Aromatic Amine Systems

The number, type, and position of halogen substituents on the aniline (B41778) ring dramatically alter its electronic properties and reactivity. Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). quora.com This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

The basicity of the aniline is also significantly affected. The strong electron-withdrawing nature of multiple halogens reduces the electron density on the nitrogen atom, making the lone pair less available to accept a proton and thereby decreasing the basicity of the amine. shaalaa.comncert.nic.in

Contextualization of 2,5-Dibromo-3,4,6-trifluoroaniline within the Broader Class of Polyhalogenated Anilines

This compound is a prime example of a heavily halogenated aniline. With five halogen substituents (two bromine and three fluorine atoms), its chemical behavior is dominated by the strong electron-withdrawing effects of these atoms. This high degree of halogenation makes the aromatic ring significantly electron-deficient.

The specific substitution pattern, with halogens flanking the amino group and occupying all other ring positions, leaves no unsubstituted ortho or para positions. This structural feature has important implications for its reactivity, particularly in electrophilic aromatic substitution reactions, which are generally difficult for such highly substituted and deactivated systems. libretexts.org The compound primarily serves as a specialized building block where the bromine atoms can be targeted for further synthetic transformations, such as metal-catalyzed cross-coupling reactions, to introduce new functionalities.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 232267-32-2 chemcd.com |

| Molecular Formula | C₆H₂Br₂F₃N chemcd.com |

| Molecular Weight | 304.891 g/mol chemcd.com |

| Synonyms | 2,5-Dibromo-3,4,6-trifluorobenzenamine chemcd.com |

This table presents key identifying and physical properties of the compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3,4,6-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-1-3(9)4(10)2(8)6(12)5(1)11/h12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQLBRXRLSVXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378820 | |

| Record name | 2,5-dibromo-3,4,6-trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232267-32-2 | |

| Record name | 2,5-Dibromo-3,4,6-trifluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232267-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dibromo-3,4,6-trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2,5 Dibromo 3,4,6 Trifluoroaniline and Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions in Polyhalogenated Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying highly halogenated aromatic rings. Unlike typical nucleophilic substitutions (SN1 and SN2), the SNAr mechanism does not involve the direct backside attack or formation of an unstable aryl cation. wikipedia.orgchemistrysteps.com Instead, it proceeds via a two-step addition-elimination pathway.

The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily broken in this step. In the second step, a leaving group, typically a halide, is eliminated, restoring the aromaticity of the ring. chemistrysteps.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). wikipedia.orgchemistrysteps.com In the case of 2,5-Dibromo-3,4,6-trifluoroaniline, the fluorine atoms act as potent EWGs through their inductive effect, rendering the aromatic ring highly electrophilic and susceptible to nucleophilic attack. The position of these activating groups is crucial; they exert their maximum effect when positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com

An interesting aspect of SNAr reactions in polyhalogenated systems is the relative reactivity of the halogens as leaving groups. The order is typically F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. chemistrysteps.com This is because the first step, the nucleophilic attack, is the rate-determining step, and the high electronegativity of fluorine strongly activates the ring towards this initial attack, making the C-F bond the most reactive site for substitution.

| Nucleophile | Substrate | Conditions | Product | Yield (%) |

| Sodium methoxide | Hexafluorobenzene | Methanol, reflux | Pentafluoromethoxybenzene | >90 |

| Ammonia | Pentafluoropyridine | Ethanol, 150°C | 4-Amino-2,3,5,6-tetrafluoropyridine | 78 |

| Aniline (B41778) | 2,4-Dinitrochlorobenzene | N/A | 2,4-Dinitrodiphenylamine | High |

This table presents representative SNAr reactions on activated polyhalogenated and nitro-activated systems to illustrate the principles discussed.

Directed Ortho-Metalation and C-H Functionalization Strategies with Polyhalogenated Anilines

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of C-H bonds adjacent to a directing metalation group (DMG). wikipedia.org The DMG, which contains a heteroatom, coordinates to an organolithium reagent (e.g., n-butyllithium), delivering the base to a specific ortho-proton and facilitating its abstraction to form an aryllithium intermediate. wikipedia.orgharvard.edu The amino group, and more effectively its protected forms like amides or carbamates, are excellent DMGs. organic-chemistry.org

In the specific case of this compound, the positions ortho to the aniline group (C2 and C6) are already substituted with bromine and fluorine, respectively. Therefore, a classic DoM involving C-H deprotonation at these sites is not feasible. Instead, the reaction with a strong organolithium base would likely lead to a competition between deprotonation of the N-H bond and, more significantly, a metal-halogen exchange reaction. Organolithium reagents can readily exchange with heavier halogens, with a general reactivity trend of I > Br > Cl. This process, often termed the "halogen dance," would likely result in the selective formation of an aryllithium species at the C2 or C5 position through bromine-lithium exchange, which can then be trapped by an electrophile.

| Directing Group | Substrate | Reagent | Conditions | Product (after electrophilic quench) |

| -CON(i-Pr)₂ | N,N-Diisopropylbenzamide | s-BuLi, TMEDA | THF, -78°C | 2-Substituted-N,N-diisopropylbenzamide |

| -OMe | Anisole | n-BuLi | Ether, 25°C | 2-Substituted anisole |

| -NH₂ (as Urea) | Aniline (transient urea) | n-BuLi | THF, -78°C | Vicarious ortho-metalation product |

This table showcases examples of Directed ortho-Metalation on various aromatic substrates to highlight the role of different Directing Metalation Groups (DMGs).

Cross-Coupling Reactions Involving Carbon-Halogen Bonds in the Aniline Framework

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The multiple carbon-halogen bonds in this compound offer numerous opportunities for such transformations.

A significant challenge in synthesizing complex molecules from polyhalogenated precursors is achieving site-selectivity when multiple identical halogens are present. nih.gov In this compound, selective functionalization of either the C2-Br or the C5-Br bond is a key synthetic hurdle. Several strategies can be employed to control this regioselectivity. acs.orgnih.gov

Electronic Effects: The electronic environment of the two bromine atoms is non-equivalent due to the asymmetrical substitution pattern of the ring. The combined electronic influence of the amino and fluorine substituents can make one C-Br bond more susceptible to oxidative addition by a transition metal catalyst.

Steric Hindrance: The C2-Br is flanked by the amino group and a fluorine atom, while the C5-Br is positioned between two fluorine atoms. A catalyst system with bulky ligands may preferentially react at the less sterically encumbered C5 position.

Directing Group Influence: The aniline's amino group can act as a coordinating group, directing the metal catalyst to the ortho C2-Br position, thereby favoring its selective reaction over the more distant C5-Br bond.

Orthogonal functionalization relies on the differential reactivity of various leaving groups present on the same molecule. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C–I > C–Br > C–Cl >> C–F. thieme-connect.de This predictable trend allows for the highly selective functionalization of C-Br bonds in this compound while leaving the robust C-F bonds intact. This strategy enables sequential, controlled modifications of the aromatic core. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the bromine-substituted positions, preserving the fluorine atoms for potential subsequent SNAr reactions.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Selectivity |

| Suzuki Coupling | 1-Bromo-2,4-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C | C-Br selective |

| Sonogashira Coupling | 4-Bromo-1-chloro-2-fluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60°C | C-Br selective |

| Buchwald-Hartwig | 1-Bromo-3,5-difluorobenzene | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene, 100°C | C-Br selective |

This table provides examples of orthogonal cross-coupling reactions on bromo-fluoro-arenes, demonstrating the selective reactivity of C-Br bonds over C-F bonds.

Electrochemical Reactivity and Oxidation Pathways of Brominated Anilines

The electrochemical oxidation of anilines is a complex process that typically involves the initial removal of an electron from the nitrogen atom's lone pair to form a radical cation. nih.gov The fate of this highly reactive intermediate depends on the reaction conditions and the substrate's structure. For substituted anilines, this can lead to dimerization (head-to-tail coupling) or polymerization.

In the context of this compound, two primary electrochemical pathways can be considered:

Direct Oxidation: Direct oxidation at an electrode surface would generate the aniline radical cation. The presence of multiple electron-withdrawing halogen atoms would make this oxidation more difficult, requiring a higher potential compared to unsubstituted aniline.

Indirect or Mediated Oxidation: A common strategy involves the use of a redox mediator. For brominated anilines, an indirect electrochemical approach using bromide ions (Br⁻) is particularly relevant. rsc.org In this process, Br⁻ is oxidized at the anode to generate Br₂ or the tribromide ion (Br₃⁻). acs.org This electrochemically generated bromine then acts as a chemical oxidizing agent in the bulk solution, reacting with the aniline substrate. This method avoids the high potentials that might be needed for direct oxidation and can offer improved selectivity. rsc.org The reaction can lead to further bromination of the aromatic ring or oxidation of the amino group, depending on the precise conditions.

Advanced Characterization and Spectroscopic Analysis in Research on 2,5 Dibromo 3,4,6 Trifluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Without experimental spectra, a detailed analysis of the proton, carbon, fluorine, and nitrogen environments, as well as the spin-spin coupling constants that would reveal the molecular geometry of 2,5-Dibromo-3,4,6-trifluoroaniline, cannot be conducted.

Proton (¹H) NMR Spectroscopy: Analysis of Aromatic and Amino Proton Environments

No specific research findings are available.

Carbon-13 (¹³C) NMR Spectroscopy: Elucidation of Aromatic and Substituted Carbon Frameworks

No specific research findings are available.

Fluorine-19 (¹⁹F) NMR Spectroscopy: Probing Fluorine Environments and Electronic Effects

No specific research findings are available.

Nitrogen-14 (¹⁴N) NMR Spectroscopy: Characterization of the Amine Functionality

No specific research findings are available.

Spin Coupling Constants as Indicators of Molecular Geometry

No specific research findings are available.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

No specific research findings are available.

Further experimental research is required to characterize this compound and publish its spectroscopic data. Until such research is made publicly available, a detailed and scientifically accurate article on its advanced characterization remains an endeavor for future work.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas due to the mass defects of their constituent atoms.

For this compound, with the molecular formula C₆H₂Br₂F₃N, the exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁴N). biochemcalc.comstolaf.edu This technique is crucial for differentiating the target compound from potential isomers or impurities. The presence of two bromine atoms creates a characteristic isotopic pattern (the M, M+2, and M+4 peaks) in the mass spectrum, with relative intensities of approximately 1:2:1, which serves as a clear indicator for a dibrominated species. nih.govresearchgate.net HRMS analysis of halogenated aromatic compounds is a standard procedure for structural verification. nih.govacs.org

| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 6 | 12.000000 | 72.000000 |

| Hydrogen | ¹H | 2 | 1.007825 | 2.015650 |

| Bromine | ⁷⁹Br | 2 | 78.918337 | 157.836674 |

| Fluorine | ¹⁹F | 3 | 18.998403 | 56.995209 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Calculated Monoisotopic Mass [M] | 302.850607 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. nih.gov Each vibrational mode corresponds to a specific type of bond stretching or bending, and its frequency is influenced by the masses of the atoms and the strength of the bond.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary amine (-NH₂), trifluorinated benzene (B151609) ring, and carbon-bromine bonds. The analysis of these spectra relies on comparing observed frequencies with established correlation tables for similar structures, such as other halogenated anilines. nih.govmaterialsciencejournal.orgresearchgate.net

N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are anticipated. libretexts.org The asymmetric stretch typically appears at a higher frequency (around 3450-3500 cm⁻¹) than the symmetric stretch (around 3350-3400 cm⁻¹). materialsciencejournal.orgnih.gov An N-H bending (scissoring) vibration is also expected in the 1580-1650 cm⁻¹ region. wikieducator.org

Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring typically appear in the 1400-1620 cm⁻¹ region. spcmc.ac.in The specific substitution pattern on the benzene ring influences the number and position of these bands.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected to produce a strong band in the 1250-1350 cm⁻¹ range. libretexts.orgmsu.edu

C-F Stretching: The carbon-fluorine bonds will give rise to very strong absorption bands. For aryl fluorides, these C-F stretching vibrations are typically found in the 1100-1400 cm⁻¹ range. uhcl.eduyoutube.com The presence of multiple fluorine atoms can lead to complex patterns in this region.

C-Br Stretching: Carbon-bromine stretching vibrations occur at lower frequencies due to the larger mass of the bromine atom. These bands are expected in the fingerprint region, typically between 500 and 690 cm⁻¹. youtube.com

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3350 - 3500 | Medium |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1620 | Medium to Strong |

| Aryl-Amine | C-N Stretch | 1250 - 1350 | Strong |

| Aryl-Fluoride | C-F Stretch | 1100 - 1400 | Strong |

| Aryl-Bromide | C-Br Stretch | 500 - 690 | Medium to Strong |

Chromatographic Techniques for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purity determination of synthetic compounds. For halogenated aromatic compounds like this compound, reversed-phase HPLC is a common approach. nih.govmdpi.com

A typical HPLC method would involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes for the amine. nih.govmdpi.com The compound would be detected using a UV detector, likely at a wavelength where the aromatic system shows strong absorbance. The retention time and peak purity can be used to confirm the identity and quantify the amount of the compound.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Reversed-Phase C8 or C18 (e.g., Phenomenex Luna C8(2)) mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.05% Trifluoroacetic Acid (TFA) mdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., 210-280 nm) mdpi.com |

| Column Temperature | 25 - 40 °C |

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used to monitor the progress of a chemical reaction and to determine appropriate solvent systems for larger-scale column chromatography. nih.gov For an aniline (B41778) derivative, a silica (B1680970) gel or alumina (B75360) plate is commonly used as the stationary phase. researchgate.net

The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexanes, cyclohexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). researchgate.netutexas.edu The ratio of these solvents is adjusted to achieve good separation, indicated by a retention factor (Rf) value for the desired compound that is typically between 0.2 and 0.5. Due to the basic nature of the amine group, which can interact strongly with acidic silica gel, sometimes a small amount of a basic modifier like triethylamine (B128534) is added to the eluent to prevent peak tailing. Visualization is usually achieved under UV light (254 nm), where the aromatic ring will quench the plate's fluorescence. researchgate.net

Hyphenated Analytical Techniques for Comprehensive Chemical Information

To gain the most comprehensive understanding of a sample, analytical techniques are often "hyphenated," meaning they are coupled together. For halogenated anilines, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in the gas phase before they enter the mass spectrometer for detection. Given the likely volatility of this compound, GC-MS would be an excellent method for its analysis, providing both retention time data from the GC and mass spectral data (including the characteristic bromine isotope pattern) from the MS. nih.govacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is particularly useful for analyzing compounds that are not sufficiently volatile or stable for GC. An LC-MS analysis of this compound would provide its retention time, exact mass, and isotopic pattern, offering a very high degree of confidence in its identification, even in complex mixtures. nih.govresearchgate.netnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Aniline |

| Cyclohexane |

| Dichloromethane |

| Ethyl acetate |

| Hexanes |

| Methanol |

| Triethylamine |

| Trifluoroacetic acid |

HPLC-Mass Spectrometry (HPLC-MS) in Metabolite Identification and Trace Analysis

The hyphenation of HPLC with MS is a powerful tool for the separation, identification, and quantification of metabolites and trace-level contaminants. For a compound like this compound, this technique would be invaluable in understanding its biotransformation pathways and for environmental monitoring.

In hypothetical metabolic studies, HPLC would separate the parent compound from its potential metabolites, which could include hydroxylated, N-acetylated, or dehalogenated species. The high-resolution and tandem mass spectrometry (MS/MS) capabilities of modern instruments would then be used to elucidate the structures of these metabolites by analyzing their mass-to-charge ratios and fragmentation patterns. The characteristic isotopic pattern of bromine (79Br and 81Br in nearly equal abundance) would serve as a distinct signature to identify bromine-containing metabolites.

For trace analysis in environmental or biological matrices, the selectivity and sensitivity of HPLC-MS, particularly with techniques like selected reaction monitoring (SRM), would enable the detection of minute quantities of this compound. However, without experimental data, specific parameters such as retention times, mass transitions, and limits of detection cannot be reported.

Table 1: Hypothetical HPLC-MS Parameters for the Analysis of this compound and Potential Metabolites

| Parameter | Setting | Rationale |

| HPLC Column | C18 Reverse-Phase | Suitable for separation of non-polar to moderately polar aromatic compounds. |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | Provides good peak shape and ionization efficiency for aniline derivatives. |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | To detect a wide range of potential metabolites. |

| MS Detection | High-Resolution MS (e.g., Orbitrap) or Triple Quadrupole MS/MS | For accurate mass measurement and structural elucidation or for sensitive quantification. |

This table represents a theoretical setup, as no specific research data for this compound is available.

HPLC-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) for Elemental Speciation (e.g., Halogenated Species)

The coupling of HPLC with ICP-MS offers a unique capability for elemental speciation, allowing for the quantification of different chemical forms of an element. In the context of this compound, HPLC-ICP-MS would be the ideal technique to trace the fate of the bromine and, potentially, the fluorine atoms.

This technique is particularly powerful for distinguishing between the intact parent compound and its inorganic degradation products (e.g., bromide ions) or other organobromine species that might form. The HPLC separates the different bromine-containing species based on their chemical properties, and the ICP-MS detects and quantifies the bromine in each separated peak, providing a compound-independent response for the element.

While the application of HPLC-ICP-MS for the speciation of bromine in pharmaceutical and environmental samples has been demonstrated for other compounds, no such studies have been published for this compound. Research in this area would be crucial for a complete understanding of its environmental and biological interactions.

Table 2: Potential HPLC-ICP-MS Configuration for Bromine Speciation of this compound

| Parameter | Setting | Purpose |

| HPLC Column | Anion-exchange or Reverse-Phase | To separate the parent compound from potential inorganic bromide or other brominated species. |

| Mobile Phase | Aqueous buffer or organic/aqueous mixture | Compatible with both the separation mechanism and the ICP-MS plasma. |

| ICP-MS Monitored Isotope | 79Br and 81Br | For unambiguous identification and quantification of bromine-containing eluates. |

| Calibration Strategy | Species-unspecific calibration with a known bromine standard | To quantify the total bromine in each chromatographic peak. |

This table is a conceptual framework due to the lack of specific experimental research on this compound.

Computational Chemistry and Theoretical Studies on 2,5 Dibromo 3,4,6 Trifluoroaniline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For 2,5-Dibromo-3,4,6-trifluoroaniline, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, reflecting their electron-rich nature. The LUMO, conversely, would likely be distributed across the aromatic system, influenced by the electronegative halogen atoms. DFT calculations would provide precise energy values for these orbitals and allow for the calculation of various quantum chemical descriptors that predict reactivity.

Illustrative Data Table: Calculated Quantum Chemical Properties (Note: The following data is hypothetical and for illustrative purposes, as specific computational studies on this compound are not available in published literature.)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.80 eV | Propensity to act as an electrophile |

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹³C and ¹H NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a valuable tool for structural verification. Quantum chemical calculations of NMR chemical shifts have become a reliable method for the structural elucidation of organic molecules.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. The resulting theoretical spectrum, often scaled by an empirical factor to account for anharmonicity, can be compared with experimental IR or Raman spectra to confirm the presence of specific functional groups and to validate the computed structure.

Illustrative Data Table: Comparison of Spectroscopic Data (Note: The following data is hypothetical and for illustrative purposes only.)

| Parameter | Hypothetical Calculated Value | Hypothetical Experimental Value |

| ¹³C NMR Shift (C-NH₂) | 140.2 ppm | 139.8 ppm |

| ¹³C NMR Shift (C-Br) | 115.5 ppm | 115.1 ppm |

| ¹³C NMR Shift (C-F) | 150.8 ppm | 150.5 ppm |

| IR Freq. (N-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| IR Freq. (C-Br stretch) | 680 cm⁻¹ | 675 cm⁻¹ |

| IR Freq. (C-F stretch) | 1250 cm⁻¹ | 1247 cm⁻¹ |

A significant application of DFT is the investigation of chemical reaction mechanisms. For this compound, this could involve studying electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the amino group. Computational studies can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Furthermore, by comparing the activation energies for different possible reaction pathways, the regioselectivity of a reaction can be predicted. For instance, DFT could be used to determine whether an incoming electrophile would preferentially attack at a specific position on the aniline ring, guiding synthetic efforts.

Quantum Chemical Calculations for Molecular Conformation and Energetics

The three-dimensional structure of this compound, including the orientation of the amino group and the planarity of the ring, can be accurately determined using quantum chemical calculations. By performing a potential energy surface scan, where the geometry is systematically altered (e.g., by rotating the C-N bond), computational methods can identify the most stable conformation (the global minimum) and any other low-energy conformers (local minima). These calculations provide insights into the molecule's shape, steric hindrance, and the energetic barriers to conformational changes, which are crucial for understanding its interactions with other molecules.

Molecular Dynamics (MD) Simulations and Molecular Docking Studies of Halogenated Aniline Derivatives

While DFT and other quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations and molecular docking are used to explore interactions between molecules, particularly in biological contexts.

Molecular Docking: If this compound were being investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), molecular docking would be the primary computational tool. Docking algorithms predict the preferred orientation of the ligand when bound to the target, forming a stable complex. The strength of this interaction is estimated by a scoring function, which calculates a binding energy or affinity. Studies on other halogenated compounds have shown that halogen atoms can participate in specific non-covalent interactions known as halogen bonds, which can significantly enhance binding affinity to a protein target. Docking studies could therefore reveal potential biological activities for this compound.

Molecular Dynamics (MD) Simulations: Following a docking study, MD simulations can be employed to study the dynamic stability of the ligand-protein complex over time. An MD simulation tracks the movements of all atoms in the system over a period of nanoseconds or longer, providing a detailed picture of the flexibility of the complex and the persistence of key interactions (like hydrogen or halogen bonds) identified in the docking pose. This provides a more realistic assessment of the binding stability than a static docking calculation.

Illustrative Data Table: Hypothetical Molecular Docking Results (Note: The following data is for illustrative purposes, showing a hypothetical docking of this compound against a generic protein kinase.)

| Parameter | Hypothetical Value | Interpretation |

| Binding Affinity | -8.5 kcal/mol | Strong predicted binding to the active site |

| Key Interacting Residues | GLU-81, LEU-132, LYS-24 | Amino acids forming crucial bonds with the ligand |

| Type of Interactions | Hydrogen bond (NH₂ with GLU-81), Halogen bond |

Applications and Emerging Research Areas of 2,5 Dibromo 3,4,6 Trifluoroaniline and Its Derivatives

Applications in Medicinal Chemistry and Pharmaceutical Sciences

The incorporation of halogen atoms, particularly fluorine and bromine, into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity, metabolic stability, and lipophilicity. The highly substituted nature of 2,5-Dibromo-3,4,6-trifluoroaniline makes it an attractive scaffold for the design and synthesis of new pharmacologically active compounds.

Development of Biologically Active Scaffolds: Anti-inflammatory, Antimicrobial, and Anticancer Agents

While direct studies on the biological activities of this compound are limited, the broader class of halogenated anilines has demonstrated significant potential in the development of therapeutic agents.

Anti-inflammatory Agents: The synthesis of novel anti-inflammatory drugs often involves the use of halogenated precursors. For instance, a series of 4-(methylsulfonyl)aniline (B1202210) derivatives have been synthesized and shown to possess significant in vivo anti-inflammatory activity. nih.gov The incorporation of the 4-(methylsulfonyl)aniline pharmacophore into known non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and diclofenac (B195802) maintained or even increased their anti-inflammatory effects. nih.gov This suggests that derivatives of this compound could be explored for the development of new anti-inflammatory compounds.

Antimicrobial Agents: Halogenated anilines have shown considerable promise as antimicrobial agents. Studies on trihalogenoanilines and tetrachloroaniline have revealed strong fungistatic activity with a broad spectrum of efficiency. nih.gov More specifically, recent research has highlighted the antimicrobial and antibiofilm activities of compounds like 4-bromo-3-chloroaniline (B1265746) (4B3CA) and 3,5-dibromoaniline (B181674) (3,5-DBA) against uropathogenic Escherichia coli and other resistant pathogens. nih.gov Halogenation at the third and fourth positions of the aniline (B41778) ring was found to enhance the antimicrobial potency. nih.gov These findings underscore the potential of polyhalogenated anilines like this compound as a basis for developing new antimicrobial and antibiofilm agents.

Anticancer Agents: The quest for novel anticancer drugs has led to the investigation of various halogenated compounds. Benzothiazole aniline (BTA), chemically known as 2-(4-aminophenyl)-benzothiazole, and its halogenated derivatives have exhibited antitumor activity against a range of cancer cell lines. nih.gov The synthesis of bromo aniline derivatives and their subsequent in silico evaluation against potential cancer therapeutic targets like HSP90 chaperone has also been a subject of research. researchgate.netneliti.comsciencescholar.us Furthermore, halogenated aniline derivatives have been used to create compounds with anticancer activity against nasopharyngeal cancer cell lines. researchgate.net These examples suggest that this compound could serve as a valuable starting material for the synthesis of new anticancer drug candidates.

Table 1: Examples of Biologically Active Halogenated Aniline Derivatives

| Compound/Derivative Class | Biological Activity | Research Finding |

|---|---|---|

| 4-(Methylsulfonyl)aniline derivatives | Anti-inflammatory | Maintained or increased the anti-inflammatory activity of known NSAIDs. nih.gov |

| Trihalogenoanilines | Fungistatic | Exhibited strong and broad-spectrum fungistatic activity. nih.gov |

| 4-Bromo-3-chloroaniline (4B3CA) | Antimicrobial, Antibiofilm | Showed activity against uropathogenic E. coli. nih.gov |

| 3,5-Dibromoaniline (3,5-DBA) | Antimicrobial, Antibiofilm | Demonstrated activity against ESKAPE pathogens. nih.gov |

| Benzothiazole aniline (BTA) derivatives | Anticancer | Showed selective cytotoxicity against various tumor cell lines. nih.gov |

| Bromo aniline derivatives | Anticancer (in silico) | Evaluated against HSP90 chaperone, a potential cancer target. researchgate.netneliti.comsciencescholar.us |

Studies on Enzyme Inhibition by Halogenated Aniline Derivatives

Enzyme inhibition is a key mechanism for the therapeutic action of many drugs. nih.gov Halogenated compounds are known to interact with enzymes, and their inhibitory potential is an active area of research. While specific studies on this compound are not yet prevalent, research on related compounds provides valuable insights. For example, the inhibition of enzymes like monoamine oxidase and cholinesterase by various compounds, including those with halogen substitutions, is well-documented. nih.gov The presence of multiple halogen atoms in this compound suggests that its derivatives could be designed to specifically interact with the active sites of various enzymes, potentially leading to the development of novel enzyme inhibitors for a range of diseases.

Antiviral Activities, including Capsid Assembly Modulation for Hepatitis B Virus

Halogenated compounds have demonstrated potential as antiviral agents against a variety of viruses. nih.gov A notable example is the use of 3,4,5-trifluoroaniline (B67923) in the synthesis of a capsid assembly modulator that inhibits the replication of the hepatitis B virus. While this does not directly involve this compound, it highlights the potential of polyfluorinated anilines as a class of compounds for developing antiviral therapies. Furthermore, the screening of 4-anilinoquinolines and 4-anilinoquinazolines has led to the identification of potent inhibitors of the Dengue virus, with high-potency derivatives containing bromine and iodine substitutions. nih.gov This underscores the importance of halogenation in the design of antiviral drugs and suggests a promising avenue of research for derivatives of this compound.

Role as Precursors for Drug Intermediates and Active Pharmaceutical Ingredients (APIs)

Design of Chiral Amines with Pharmacological Relevance

Chiral amines are crucial components of many pharmaceuticals, representing a significant portion of small-molecule drugs. nih.gov The synthesis of enantiomerically pure chiral amines is a major focus in medicinal chemistry. Various methods, including transition metal-catalyzed asymmetric hydrogenation and stereospecific coupling reactions, have been developed for the synthesis of chiral amines from substituted anilines. nih.govacs.orgnih.govresearchgate.net These methods can potentially be applied to this compound to produce novel chiral amines. The resulting chiral compounds, bearing the unique substitution pattern of the parent aniline, could exhibit interesting pharmacological properties and serve as valuable building blocks for more complex chiral drugs.

Contributions to Materials Science and Engineering

The applications of halogenated anilines extend beyond the pharmaceutical realm into the field of materials science. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, thermal stability, and intermolecular interactions, making them suitable for use in advanced materials.

While specific research on the use of this compound in materials science is still emerging, the properties of related fluorinated anilines suggest potential applications. For instance, fluorinated isocyanides derived from fluorinated anilines have been studied for their strong π-acceptor properties, which are valuable in the design of metal complexes with specific electronic and catalytic characteristics. acs.org The environmental effects of polyhalogen compounds are also an area of consideration in their application. byjus.com The unique combination of bromine and fluorine atoms in this compound could lead to the development of new polymers, liquid crystals, or organic electronic materials with tailored properties. Further research in this area is warranted to fully explore the potential of this compound and its derivatives in materials science and engineering.

Development of Hole-Transporting Materials (HTMs) for Organic Electronic Devices

There is currently a lack of specific research detailing the use of this compound in the development of hole-transporting materials (HTMs) for perovskite solar cells or organic light-emitting diodes (OLEDs). However, the foundational structure of this compound is relevant to the design of novel HTMs. The presence of the aniline group provides a basic scaffold that can be further functionalized to create larger, conjugated systems capable of efficient hole transport. The electron-withdrawing nature of the fluorine and bromine atoms can be strategically employed to tune the energy levels (HOMO/LUMO) of derivative molecules to better align with the perovskite layer in solar cells, potentially enhancing device efficiency and stability.

Applications in Liquid Crystal Technology and Energy Conversion Materials

In the broader context of energy conversion, related fluorinated and brominated aromatic compounds are utilized in the synthesis of materials for organic photovoltaics. For instance, 1,4-Dibromo-2,3-difluorobenzene is a known precursor for conjugated polymers used in this field. wikipedia.org This suggests that this compound could serve as a valuable synthetic intermediate for creating novel polymers with tailored electronic properties for energy conversion applications.

Functionalization of Nanomaterials

The functionalization of nanomaterials, such as single-wall carbon nanotubes (SWCNTs), with organic molecules can create novel hybrid materials with tailored properties. For example, organic color centers in SWCNTs can act as single-photon sources in the telecom range. abjournals.org Research has shown that related compounds, such as 3,4,5-trifluoroaniline, can be used to functionalize SWCNTs to create these organic color centers, which generate distinct fluorescence bands. ossila.com This process involves a one-pot reaction with the aniline derivative, SWCNTs, sodium nitrite, and chlorosulfonic acid. ossila.com Given its similar trifluoroaniline core, this compound could potentially be employed in similar vapor-phase or solution-based functionalization reactions to create new types of organic color centers with different emission properties due to the presence of the bromine atoms.

Role in Fluorinated Polymers, Elastomers, and Membranes

The synthesis of high-performance fluorinated polymers is an area where this compound could find significant application. The presence of multiple fluorine atoms can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. The bromine atoms, on the other hand, can serve as reactive sites for cross-linking or further polymerization. For example, research on other brominated anilines, such as 2,4,6-tribromoaniline, has shown their utility in creating flame-retardant polybenzoxazines. researchgate.net The polymerization of aniline derivatives is a well-established field, and the specific substituents on the aniline ring are known to influence the properties of the resulting polymers. rsc.orgnih.gov Therefore, this compound could be a monomer for novel fluorinated and brominated polymers with enhanced flame retardancy and other specialized properties.

Utility in Agrochemicals and Crop Protection Research

Halogenated anilines are a common feature in the molecular structure of many pesticides and herbicides. The specific combination and position of halogen atoms can significantly influence the biological activity of a compound. While there are no specific, publicly documented examples of this compound being used in commercial agrochemicals, its structural features are pertinent to this field. The electron-withdrawing nature of the substituents can affect the molecule's interaction with biological targets. It is plausible that this compound could be used as a building block in the synthesis of new, more effective, or selective crop protection agents.

Development of Dyes and Pigments

Aniline and its derivatives have been the cornerstone of the synthetic dye industry since the discovery of mauveine in the 19th century. wikipedia.org The color of an aniline-based dye is heavily influenced by the substituents on the aromatic ring. Halogen atoms can act as auxochromes, modifying the absorption spectrum of the chromophore. For instance, monoazo disperse dyes have been synthesized from bromo- and nitro-anilines. researchgate.net The polymerization of aniline derivatives with sulfur monochloride has also been shown to produce colored polymers, with the color depending on the electronic nature of the substituents on the aniline ring. nih.gov Given this precedent, this compound could be a precursor for novel dyes and pigments with unique colors and fastness properties due to its specific halogen substitution pattern.

Design of Functional Molecules and Advanced Organic Building Blocks

Perhaps the most immediate and evident application of this compound is as an advanced organic building block. abjournals.orgresearchgate.netmdpi.com Its multiple, distinct halogen substituents provide a platform for a variety of selective chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine positions and nucleophilic aromatic substitution at the fluorine positions. This allows for the controlled, stepwise construction of complex organic molecules with precise three-dimensional structures and tailored functionalities. The compound is listed by several chemical suppliers, indicating its availability for use in synthetic organic chemistry research. chemicalbook.com

Synthesis of Azobenzene (B91143) Building Blocks with Tunable Photochemical Properties

Azobenzenes are a class of chemical compounds renowned for their photochromic properties, meaning they can undergo reversible isomerization between their trans and cis geometric isomers upon exposure to light of specific wavelengths. This photo-responsive behavior makes them attractive for use in a variety of applications, including molecular switches, optical data storage, and photopharmacology. The properties of azobenzenes can be finely tuned by altering the substituent groups on their aromatic rings.

The synthesis of azobenzene derivatives often involves the coupling of two aniline or nitrosobenzene (B162901) precursors. One common method is the Mills reaction, which involves the condensation of an aromatic nitroso compound with an aniline in an acidic medium, typically acetic acid. Another prevalent method is the oxidative coupling of anilines. researchgate.net For symmetrical azobenzenes, a single aniline derivative can be dimerized, while for unsymmetrical azobenzenes, two different anilines are used. researchgate.net

In the context of this compound, this compound could serve as a key building block for novel azobenzenes. Its trifluorinated phenyl ring is expected to influence the electronic properties and, consequently, the photochemical behavior of the resulting azobenzene. The presence of ortho-fluorine substituents, in particular, is known to red-shift the n→π* electronic transition, enabling the selective photoisomerization of both the E and Z isomers with visible light. beilstein-journals.org

Furthermore, the two bromine atoms on the aniline ring of this compound offer versatile handles for further chemical modification. These bromine atoms can be readily converted to other functional groups through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide range of substituents, providing a pathway to azobenzene-based materials with tailored properties for specific applications. For instance, the introduction of iodoethynyl groups has been shown to significantly strengthen halogen bonding donor properties in fluorinated azobenzenes. beilstein-journals.org

The general synthetic approach to an azobenzene utilizing this compound could involve its diazotization followed by coupling with another aromatic compound or its direct oxidative coupling. The resulting highly halogenated azobenzene would likely exhibit unique photochemical properties due to the combined electronic effects of the fluorine and bromine atoms.

Exploration in Highly Energetic Materials

Highly energetic materials (HEMs) are substances that release large amounts of energy upon decomposition. There is a continuous search for new HEMs with improved performance, such as higher detonation velocity and pressure, combined with reduced sensitivity to accidental initiation by shock or friction. The incorporation of fluorine atoms into aromatic rings is a known strategy to enhance the properties of energetic materials. researchgate.net

Fluorine substitution can increase the density of the material and improve its oxygen balance, both of which contribute to better detonation performance. researchgate.netresearchgate.net For example, fluorinated derivatives of well-known explosives like TNT (trinitrotoluene) have been shown to possess superior properties. researchgate.net

While there is no specific research detailing the use of this compound in the synthesis of HEMs, its structure suggests it could be a valuable precursor. The synthesis of aromatic HEMs typically involves the nitration of a suitable aromatic starting material. The aniline group of this compound could be converted to a nitro group or other energetic functionalities. Subsequent nitration of the aromatic ring would lead to a polynitro-dibromo-trifluoro-benzene derivative.

Future Directions and Research Perspectives for 2,5 Dibromo 3,4,6 Trifluoroaniline Research

Development of Novel and Sustainable Synthetic Methodologies for Polyhalogenated Anilines

The synthesis of polyhalogenated anilines, including 2,5-Dibromo-3,4,6-trifluoroaniline, traditionally relies on methods that can be resource-intensive and generate hazardous waste. Future research will be critically focused on developing greener, more efficient, and sustainable synthetic routes. A primary goal is to move away from harsh reaction conditions and stoichiometric reagents towards catalytic systems that offer high atom economy and selectivity.

Key research avenues include:

Catalytic Halogenation: Investigating novel catalysts, such as metal-organic frameworks (MOFs) or supported nanoparticles, for the selective bromination and fluorination of aniline (B41778) precursors. This approach aims to minimize the use of corrosive and toxic halogenating agents.

Flow Chemistry: Implementing continuous flow reactors for halogenation reactions. Flow chemistry offers superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability.

Biocatalysis: Exploring the use of enzymes, such as haloperoxidases, to catalyze the halogenation of aromatic rings under mild, aqueous conditions. This biomimetic approach represents a significant step towards environmentally benign synthesis.

C-H Activation: Developing direct C-H functionalization methods to introduce halogen atoms onto the aniline scaffold, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

A recent development in the bromination of anilines involves the use of graphene oxide (GO) as a catalyst. researchgate.net This method allows for the selective and rapid bromination of anilines in water at ambient temperatures, achieving high selectivities for tribromoanilines with 100% atom economy concerning bromine. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways

The dense halogen substitution on this compound creates a unique electronic landscape, suggesting that its reactivity may differ significantly from simpler anilines. Future research should systematically explore its participation in a wide array of chemical transformations to uncover novel reactivity patterns.

Areas ripe for exploration include:

Cross-Coupling Reactions: Investigating the differential reactivity of the C-Br and C-F bonds in palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This could enable the selective, stepwise functionalization of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): Mapping the regioselectivity of SNAr reactions. The strong electron-withdrawing nature of the fluorine and bromine atoms should activate the ring for nucleophilic attack, but the specific sites of substitution need to be experimentally determined and rationalized.

Directed Ortho-Metalation (DoM): Exploring the use of the amino group to direct metalation at specific positions, potentially enabling the introduction of a wide range of electrophiles.

Photochemical and Electrochemical Reactions: Investigating the behavior of this compound under photochemical or electrochemical conditions to access unique reactive intermediates and reaction pathways not achievable through traditional thermal methods.

Understanding the mechanistic underpinnings of these reactions through detailed kinetic studies, intermediate trapping, and isotopic labeling will be crucial for optimizing reaction conditions and expanding their synthetic utility.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of molecules like this compound. By simulating molecular properties and reaction outcomes, researchers can prioritize experimental efforts and gain deeper insights into structure-property relationships.

Future computational studies should focus on:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other high-level computational methods to accurately predict molecular geometries, electronic properties (e.g., HOMO/LUMO energies, electrostatic potential), and spectroscopic signatures (NMR, IR, UV-Vis). Quantitative structure-activity relationship (QSAR) studies have shown that toxicity values of substituted anilines can be correlated with descriptors like the Hammett sigma constant and hydrogen bonding capacity. nih.gov

Reaction Mechanism Simulation: Modeling the transition states and energy profiles of potential reactions to predict their feasibility, regioselectivity, and stereoselectivity. This can guide the development of new synthetic methods and explain unexpected experimental outcomes.

Predictive Property Modeling: Developing QSAR and Quantitative Structure-Property Relationship (QSPR) models to correlate the structural features of this compound and its derivatives with desired properties, such as biological activity, material performance, or environmental fate. These models can guide the design of new compounds with optimized characteristics.

| Computational Approach | Application in this compound Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | HOMO/LUMO energies, electrostatic potential maps, charge distribution. |

| Transition State Theory | Simulation of reaction pathways and energy barriers. | Prediction of reaction feasibility, regioselectivity, and kinetic parameters. |

| QSAR/QSPR Modeling | Correlation of molecular structure with biological activity or physical properties. | Predictive models for fungicidal activity, toxicity, or material characteristics. |

Expansion of Biological and Material Applications through Structure-Activity Relationships

The unique combination of lipophilicity (from bromine) and strong electronic perturbation (from fluorine) makes this compound an attractive scaffold for discovering new bioactive compounds and functional materials. A systematic exploration of its derivatives is warranted.

Future research should target:

Agrochemicals: Designing and synthesizing derivatives to explore their potential as novel fungicides, herbicides, or insecticides. The modification of existing agrochemicals, like chlorothalonil, with various aniline derivatives has led to the discovery of compounds with potent fungicidal activity. nih.gov Structure-activity relationship studies can guide the modification of the aniline core to enhance efficacy and selectivity. nih.gov

Pharmaceuticals: Using this compound as a building block for the synthesis of new drug candidates. Halogen atoms are known to modulate pharmacokinetic properties such as metabolic stability and membrane permeability. For instance, a trifluoroaniline derivative was used to synthesize a capsid assembly modulator that inhibits hepatitis B virus replication. ossila.com

Organic Electronics: Investigating the use of this compound and its derivatives in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties imparted by the halogens can be tuned to optimize charge transport and luminescence. For example, a perovskite film incorporating 3,4,5-trifluoroaniline (B67923) has been shown to exhibit promising electroluminescent properties. ossila.com

Advanced Polymers and Materials: Incorporating the 2,5-dibromo-3,4,6-trifluorophenyl moiety into polymer backbones or as pendant groups to create materials with enhanced thermal stability, flame retardancy, and specific optical or electronic properties.

Establishing clear structure-activity relationships (SAR) will be paramount in these areas. nih.govnih.govrsc.org This involves synthesizing focused libraries of derivatives and systematically evaluating their performance to understand how specific structural modifications influence the desired function.

Integration of Environmental Considerations in Research and Development Strategies

As with any halogenated compound, a proactive approach to understanding and mitigating the potential environmental impact of this compound and its byproducts is essential. Future research must integrate environmental considerations from the earliest stages of development.

Key strategic imperatives include:

Biodegradation Studies: Investigating the susceptibility of this compound and its potential derivatives to microbial degradation under various environmental conditions (e.g., aerobic, anaerobic).

Toxicity and Bioaccumulation Assessment: Conducting ecotoxicological studies to determine the potential impact on aquatic and terrestrial organisms. mdpi.com Halogenated anilines can pose risks to aquatic environments, and their persistence and potential for bioaccumulation need to be thoroughly evaluated. mdpi.com

Life Cycle Assessment (LCA): Performing comprehensive LCAs for promising synthetic routes and applications. This "cradle-to-grave" analysis helps to identify environmental hotspots and guide the selection of the most sustainable technologies.

Development of "Benign-by-Design" Principles: Using the insights gained from environmental studies to design new derivatives with a reduced environmental footprint, for example, by incorporating functionalities that promote biodegradability without compromising performance.

The challenges in detecting and measuring halogenated anilines at low concentrations in complex environmental matrices highlight the need for developing more sensitive and selective analytical techniques. researchgate.netmdpi.com

Q & A

Q. Table 1: Solvent Systems and Yields for Bromination

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic acid | 0–5 | 78 | 99.5 |

| Chloroform | 20–25 | 65 | 98.0 |

(Advanced) How can competing reaction pathways (e.g., over-bromination or ring decomposition) be minimized during synthesis?

Methodological Answer:

Competing pathways arise from improper stoichiometry, temperature, or solvent choice. Mitigation strategies include:

- Stoichiometric Control : Limit bromine to 2.1 equivalents to avoid di-/tri-brominated byproducts.

- Low-Temperature Reactions : Maintain temperatures below 25°C to suppress radical side reactions .

- Directed Metal Catalysis : Use Pd/Cu catalysts to enhance regioselectivity for bromine placement.

Unexpected products (e.g., dihydrofuran derivatives) observed in analogous syntheses highlight the need for strict reaction monitoring via TLC or in situ NMR .

(Basic) What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR : Use high-field (≥500 MHz) ¹⁹F NMR to resolve overlapping signals from fluorine substituents. Deuterated DMSO or CDCl₃ suppresses proton exchange broadening .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode detects molecular ions (e.g., [M-H]⁻ at m/z 317.8).

- IR Spectroscopy : Confirm NH₂ stretches (3350–3450 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹).

Q. Table 2: Characteristic NMR Shifts

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | ¹⁹F δ (ppm) |

|---|---|---|---|

| NH₂ | 5.2 (broad) | - | - |

| C-Br | - | 115–120 | - |

| C-F | - | 160–165 | -110 to -120 |

(Advanced) How do the electron-withdrawing effects of bromine and fluorine substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The electron-withdrawing Br and F groups deactivate the aromatic ring, directing incoming nucleophiles to meta/para positions relative to the NH₂ group. Computational DFT studies predict:

- Charge Distribution : The C-3 and C-4 positions (fluorinated) exhibit partial positive charges, favoring attack by soft nucleophiles (e.g., thiols).

- Activation Barriers : Fluorine’s strong inductive effect increases activation energy for NAS compared to non-fluorinated analogs. Experimental validation via Hammett plots is recommended .

(Basic) What are the key challenges in crystallizing this compound, and what solvent systems promote suitable crystal growth?

Methodological Answer:

Challenges include low solubility and halogen-halogen repulsion. Effective crystallization methods:

- Slow Evaporation : Use ethanol/THF (1:1 v/v) to slow nucleation and yield single crystals.

- Temperature Gradients : Cool from 50°C to 4°C over 48 hours to enhance crystal lattice formation.

Crystallographic data for analogous compounds (e.g., P2₁2₁2₁ space group, a = 9.43 Å, b = 9.46 Å) suggest similar packing dominated by Br⋯Br and C–H⋯π interactions .

(Advanced) How can computational methods (e.g., DFT) predict regioselectivity in further functionalization reactions of this compound?

Methodological Answer:

Density Functional Theory (DFT) models (B3LYP/6-311+G(d,p)) can:

- Map Electrostatic Potentials : Identify electron-deficient sites for electrophilic attack.

- Simulate Transition States : Compare activation energies for competing pathways (e.g., substitution at C-3 vs. C-4).

Validation via kinetic isotope effects (KIE) or Hammett correlations is critical. For example, DFT accurately predicted Br⋯Br interactions in crystal structures of related dihalogenated aromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.